molecular formula C46H62N4O11 B10761502 Rifabutin

Rifabutin

Katalognummer: B10761502
Molekulargewicht: 847.0 g/mol
InChI-Schlüssel: AZFBLLCNOQPJGJ-VXTBVIBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Rifabutin ist ein halbsynthetisches Derivat von Rifamycin S. Die Herstellung umfasst mehrere Schritte, darunter die Bromierung von Rifamycin S zur Bildung von 3-Brom-Rifamycin S, gefolgt von einer Reihe von Reaktionen, um die Spiropiperidylgruppe einzuführen . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Ethylacetat, Kaliumbromid und Brom in einer kontrollierten Umgebung, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound unter Verwendung einer Kombination aus chemischer Synthese und Fermentationsprozessen hergestellt. Der Fermentationsprozess beinhaltet die Kultivierung spezifischer Bakterienstämme, die Rifamycin S produzieren, das dann chemisch modifiziert wird, um this compound zu erzeugen. Dieses Verfahren gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rifabutin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Rifabutinderivate mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Treatment of Tuberculosis

Rifabutin is primarily indicated for treating tuberculosis, especially in patients with multidrug-resistant forms. Its use has been highlighted in studies examining its efficacy compared to rifampicin, another antibiotic in the same class. A systematic review indicated that this compound-based regimens have a treatment success rate of approximately 54.7%, while rifampin-based regimens show a higher success rate of 67.5% . Despite this, this compound is favored in specific populations, particularly those co-infected with HIV due to its lower potential for drug interactions with antiretroviral therapies.

Repurposing for Staphylococcus aureus Infections

Recent studies have investigated the potential of this compound as a repurposed antibiotic for treating infections caused by Staphylococcus aureus, particularly in cases where traditional therapies have failed due to resistance . this compound has demonstrated comparable antibacterial activity to rifampicin but with a longer half-life and fewer side effects, making it an attractive alternative for treating hospital-acquired infections.

Use in Prosthetic Infections

A case series highlighted the application of this compound in treating prosthetic infections caused by staphylococci. In this study involving seven patients, this compound was used instead of rifampicin due to concerns about significant drug-drug interactions with other medications . The results showed that all patients tolerated this compound well, with no major adverse effects reported, underscoring its potential as a safe alternative in complex clinical scenarios.

Efficacy Against Non-tuberculous Mycobacterial Infections

This compound has also been studied for its effectiveness against non-tuberculous mycobacterial infections (NTM), which are increasingly recognized as significant pathogens, particularly in immunocompromised patients. Research indicates that this compound can be part of effective treatment regimens for NTM infections, offering a valuable option where other treatments may be less effective or poorly tolerated.

Pharmacokinetics and Drug Interactions

The pharmacokinetics of this compound are crucial for optimizing its use in combination therapies. Studies have shown that dosing adjustments may be necessary when used alongside protease inhibitors in HIV treatment regimens . For instance, a study found that a daily dose of 150 mg of this compound combined with lopinavir/ritonavir resulted in a significant increase in this compound concentration, suggesting that careful monitoring and dosing strategies are essential for maximizing therapeutic outcomes while minimizing toxicity.

Data Table: Summary of this compound Applications

ApplicationDescriptionReferences
Tuberculosis TreatmentEffective against multidrug-resistant tuberculosis; lower drug interaction risk in HIV+ patients
Staphylococcus aureus InfectionsPotential alternative for treating resistant staphylococcal infections
Prosthetic InfectionsUsed successfully in complex cases; well tolerated with minimal adverse effects
Non-tuberculous Mycobacterial InfectionsEffective treatment option for NTM infections
PharmacokineticsRequires careful dosing when combined with antiretroviral therapies

Case Studies Overview

  • Staphylococcal Prosthetic Infection Case Series :
    • Seven patients treated with this compound showed positive outcomes without major adverse effects.
    • Concerns about drug interactions led to the choice of this compound over rifampicin.
    • Follow-up indicated no significant recurrence of infection.
  • Tuberculosis Treatment :
    • Patients diagnosed with drug-resistant tuberculosis were successfully treated with this compound-containing regimens.
    • A notable increase in treatment success rates was observed when adjusted for patient demographics and comorbidities.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Rifabutin is a semi-synthetic derivative of rifampicin, primarily used for the treatment of mycobacterial infections, particularly in patients with HIV/AIDS. Its unique mechanism of action and pharmacological properties make it an important agent in combating resistant bacterial strains. This article explores the biological activity of this compound, including its mechanisms, efficacy in various infections, and resistance patterns.

This compound exerts its antibacterial effects by selectively inhibiting bacterial DNA-dependent RNA polymerase. This inhibition leads to a suppression of RNA synthesis, ultimately resulting in cell death. The compound is particularly effective against Mycobacterium tuberculosis and has shown activity against other pathogens, including some strains of Pseudomonas aeruginosa .

In Vitro and In Vivo Efficacy

Recent studies have demonstrated this compound's potent activity against carbapenem-resistant Acinetobacter baumannii (CRAB). In vitro tests revealed that this compound's minimum inhibitory concentration (MIC) was significantly lower when tested in nutrient-limited media supplemented with fetal calf serum (FCS). This increased activity is attributed to the enhanced cellular uptake through the TonB-dependent siderophore receptor FhuE, which is upregulated under specific conditions .

Table 1: In Vitro Activity of this compound Against CRAB Strains

StudyMIC (µg/mL)Medium UsedNotable Findings
Study A0.5RPMI + FCSEnhanced uptake via FhuE
Study B2.0CA-MHBStandard medium showed reduced activity

Clinical Efficacy

A meta-analysis comparing this compound-based regimens to rifampin-based regimens for treating Mycobacterium avium complex (MAC) infections found that the pooled treatment success rate for this compound was 54.7%, compared to 67.5% for rifampin. This suggests that while this compound is effective, it may not be as successful as rifampin in certain patient populations .

Case Studies

  • Staphylococcal Prosthetic Infections : A case series involving two patients treated with this compound for staphylococcal infections indicated potential adverse effects but also suggested that this compound could be a viable alternative when rifampin is contraindicated .
  • Liposomal this compound : Research on liposomal formulations of this compound has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating that nanoformulations may enhance the drug's efficacy and safety profile .

Resistance Mechanisms

Resistance to this compound can occur through mutations in the rpoB gene, which encodes the RNA polymerase target. Studies have shown that specific mutations can lead to increased MIC values, highlighting the need for careful monitoring of resistance patterns in clinical settings .

Eigenschaften

Molekularformel

C46H62N4O11

Molekulargewicht

847.0 g/mol

IUPAC-Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1

InChI-Schlüssel

AZFBLLCNOQPJGJ-VXTBVIBXSA-N

Isomerische SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)/C

Kanonische SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.